Methyl 2-(piperazin-1-YL)benzoate
Overview
Description
Methyl 2-(piperazin-1-yl)benzoate is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of benzoic acid and piperazine, and it is known for its diverse applications in scientific research and industry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(piperazin-1-yl)benzoate typically involves the reaction of methyl 2-bromobenzoate with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Methyl 2-(piperazin-1-yl)benzyl alcohol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-(piperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and infections.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(piperazin-1-yl)benzothiazole: Similar structure with a benzothiazole ring instead of a benzoate.
Methyl 2-(piperazin-1-yl)benzimidazole: Contains a benzimidazole ring, offering different biological activities.
Methyl 2-(piperazin-1-yl)benzisoxazole: Features a benzisoxazole ring, used in different therapeutic areas.
Uniqueness
Methyl 2-(piperazin-1-yl)benzoate is unique due to its specific combination of the benzoate ester and piperazine moiety. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 2-(piperazin-1-YL)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, neuropharmacological, and potential anticancer properties. The synthesis methods, structure-activity relationships (SAR), and case studies related to its efficacy are also discussed.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₆N₂O₂. It features a benzoate moiety linked to a piperazine ring, which enhances its pharmacological properties. The methyl ester group contributes to its solubility and reactivity in biological systems.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Piperazine and benzoic acid derivatives.
- Reactions : The compound is synthesized through esterification reactions, often involving alkylation and substitution processes.
- Characterization : Techniques such as NMR and mass spectrometry are used to confirm the structure.
Anti-inflammatory Properties
Research indicates that this compound derivatives may exhibit anti-inflammatory effects. Studies have utilized both in vitro and in vivo assays to assess these properties:
- In vitro Studies : These studies demonstrate that certain derivatives can inhibit inflammatory pathways, potentially through modulation of cytokine production.
- In vivo Studies : Animal models have shown reduced inflammation markers following treatment with these derivatives, suggesting a therapeutic potential in inflammatory diseases.
Neuropharmacological Effects
This compound is also being investigated for its neuropharmacological applications:
- Melanocortin Receptor Antagonism : The compound serves as a precursor for synthesizing melanocortin-4 receptor antagonists, which are implicated in obesity and metabolic disorders.
- Dopamine Receptor Interaction : Some derivatives have shown promising activity at dopamine receptors, indicating potential applications in treating neurological disorders such as Parkinson's disease .
Anticancer Activity
The anticancer potential of this compound is an emerging area of research:
- Case Study Findings : In studies involving various cancer cell lines, compounds derived from this compound exhibited cytotoxic effects. For example, certain derivatives showed IC50 values in the low micromolar range against specific cancer cell lines, indicating significant potency .
- Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of tumor growth in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Various derivatives have been synthesized to explore different substitutions on the piperazine and benzoate moieties:
Compound | Structure/Functional Group | Unique Features |
---|---|---|
Methyl 4-(piperazin-1-YL)benzoate | Para-substitution on benzoate | Exhibits different pharmacological profiles |
Methyl 1-(piperazin-1-YL)benzamide | Amide instead of ester | Potentially higher potency due to amide bond |
Methyl 3-(piperazin-1-YL)benzoate | Meta-substitution on benzoate | Different interaction dynamics with receptors |
These variations influence their biological activities and therapeutic potentials.
Properties
IUPAC Name |
methyl 2-piperazin-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-3-5-11(10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNPSKXFPSPTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448851 | |
Record name | METHYL 2-(PIPERAZIN-1-YL)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159974-63-7 | |
Record name | METHYL 2-(PIPERAZIN-1-YL)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(piperazin-1-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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